molecular formula C14H30N6O4 B14187148 But-2-enedioic acid;1,1,3,3-tetramethylguanidine CAS No. 919537-12-5

But-2-enedioic acid;1,1,3,3-tetramethylguanidine

Cat. No.: B14187148
CAS No.: 919537-12-5
M. Wt: 346.43 g/mol
InChI Key: IPYQCPZAEHVXDV-UHFFFAOYSA-N
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Description

But-2-enedioic acid;1,1,3,3-tetramethylguanidine is an organic compound that combines the properties of both but-2-enedioic acid and 1,1,3,3-tetramethylguanidine. But-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid with the formula C4H4O4. It is a white crystalline compound that is soluble in water. 1,1,3,3-tetramethylguanidine is a strong base with the formula C5H13N3, commonly used in organic synthesis.

Preparation Methods

The synthesis of but-2-enedioic acid;1,1,3,3-tetramethylguanidine typically involves the reaction of but-2-enedioic acid with 1,1,3,3-tetramethylguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

But-2-enedioic acid;1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:

Scientific Research Applications

But-2-enedioic acid;1,1,3,3-tetramethylguanidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as an anti-inflammatory agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;1,1,3,3-tetramethylguanidine involves its interaction with specific molecular targets. The guanidine group acts as a strong base, facilitating proton transfer reactions and stabilizing transition states in various chemical processes. The compound can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

But-2-enedioic acid;1,1,3,3-tetramethylguanidine can be compared with other similar compounds such as:

    Dimethylurea: A compound with similar basic properties but different reactivity and applications.

    Noxytiolin: Another guanidine derivative with distinct biological activities.

    Metformin: A widely used pharmaceutical compound with a guanidine structure, known for its antidiabetic properties.

    Buformin: Similar to metformin, used in the treatment of diabetes.

    Allantoic acid: A related compound with different chemical properties and uses.

Each of these compounds has unique characteristics that differentiate them from this compound, highlighting its specific applications and reactivity.

Properties

CAS No.

919537-12-5

Molecular Formula

C14H30N6O4

Molecular Weight

346.43 g/mol

IUPAC Name

but-2-enedioic acid;1,1,3,3-tetramethylguanidine

InChI

InChI=1S/2C5H13N3.C4H4O4/c2*1-7(2)5(6)8(3)4;5-3(6)1-2-4(7)8/h2*6H,1-4H3;1-2H,(H,5,6)(H,7,8)

InChI Key

IPYQCPZAEHVXDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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